molecular formula C30H32P2 B3322180 (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) CAS No. 142494-67-5

(2R,5R)-Hexane-2,5-diylbis(diphenylphosphine)

Cat. No.: B3322180
CAS No.: 142494-67-5
M. Wt: 454.5 g/mol
InChI Key: PDXNCYRUWZPRJX-CLJLJLNGSA-N
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Description

(2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) is a chiral ligand commonly used in asymmetric synthesis. It is known for its high efficiency and selectivity in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s structure consists of a hexane backbone with two diphenylphosphine groups attached at the 2 and 5 positions, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) typically involves the reaction of a suitable hexane derivative with diphenylphosphine. One common method includes the use of a Grignard reagent, where the hexane derivative is treated with magnesium to form the Grignard reagent, which then reacts with diphenylphosphine chloride to yield the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

In an industrial setting, the production of (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from reactions involving (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions yield various substituted phosphines .

Scientific Research Applications

(2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The diphenylphosphine groups act as electron-donating ligands, enhancing the reactivity of the metal center and promoting the desired transformation. The chiral nature of the ligand allows for high enantioselectivity in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) is unique due to its specific hexane backbone and diphenylphosphine groups, which provide a distinct combination of steric and electronic properties. This makes it particularly effective in certain catalytic reactions, offering high selectivity and efficiency compared to other chiral ligands .

Properties

IUPAC Name

[(2R,5R)-5-diphenylphosphanylhexan-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32P2/c1-25(31(27-15-7-3-8-16-27)28-17-9-4-10-18-28)23-24-26(2)32(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXNCYRUWZPRJX-CLJLJLNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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